molecular formula C10H8FNO2 B1412606 Methyl 2-(2-cyano-4-fluorophenyl)acetate CAS No. 1261608-35-8

Methyl 2-(2-cyano-4-fluorophenyl)acetate

Cat. No.: B1412606
CAS No.: 1261608-35-8
M. Wt: 193.17 g/mol
InChI Key: VQGPTMMNBPRYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(2-cyano-4-fluorophenyl)acetate” is a chemical compound with the molecular formula C10H8FNO2 and a molecular weight of 193.17 g/mol . It is not intended for human or veterinary use but is used for research purposes.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a methyl ester group attached to a 2-cyano-4-fluorophenyl group . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, but these details are not provided in the search results.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. The compound has a molecular weight of 193.17 g/mol . More specific properties such as melting point, boiling point, and solubility would need to be determined experimentally.

Scientific Research Applications

Fluorescent Chemosensors

Fluorescent chemosensors are a significant area of study, with various compounds being investigated for their ability to detect a range of analytes. For instance, research on 4-Methyl-2,6-diformylphenol (DFP)-based compounds has demonstrated their capability to detect metal ions, anions, and neutral molecules with high selectivity and sensitivity. These findings suggest that related compounds, possibly including Methyl 2-(2-cyano-4-fluorophenyl)acetate, could have applications in developing new chemosensors for environmental monitoring, biomedical imaging, or analytical chemistry (Roy, 2021).

Synthesis of Biologically Active Compounds

The synthesis of biologically active compounds, particularly those involved in pharmaceutical development, is another area where related chemicals are studied. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, highlights the importance of fluorinated compounds in medicinal chemistry. This suggests that this compound could be investigated for its potential as an intermediate in synthesizing biologically active molecules or drugs (Qiu et al., 2009).

Environmental and Toxicological Studies

Environmental and toxicological studies often involve the analysis and breakdown of various chemicals, including their pathways and by-products. Research into the quantification of methanogenic pathways using stable carbon isotopic signatures, for example, provides insights into how certain chemical processes are understood and quantified in environmental science. This could imply a role for this compound in studies related to environmental chemistry or toxicology, potentially in understanding its breakdown products or environmental impact (Conrad, 2005).

Properties

IUPAC Name

methyl 2-(2-cyano-4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)5-7-2-3-9(11)4-8(7)6-12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGPTMMNBPRYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-cyano-4-fluorophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2-cyano-4-fluorophenyl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(2-cyano-4-fluorophenyl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(2-cyano-4-fluorophenyl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(2-cyano-4-fluorophenyl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(2-cyano-4-fluorophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.